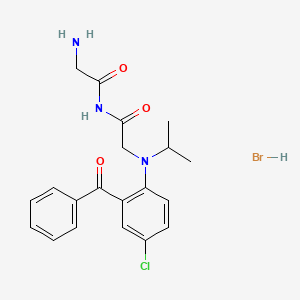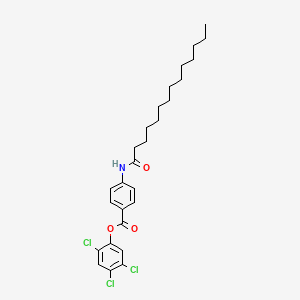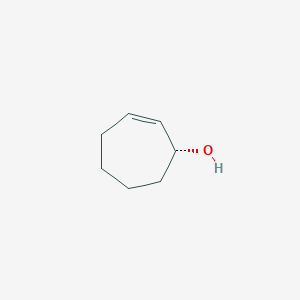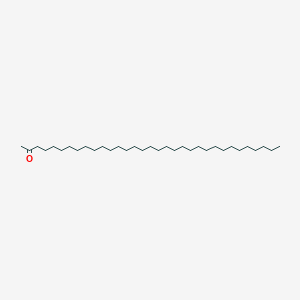
Glycinamide, N-(2-benzoyl-4-chlorophenyl)-glycyl-N-(1-methylethyl)-, monohydrobromide, hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycinamide, N-(2-benzoyl-4-chlorophenyl)-glycyl-N-(1-methylethyl)-, monohydrobromide, hydrate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes a glycinamide backbone, a benzoyl group, and a chlorophenyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycinamide, N-(2-benzoyl-4-chlorophenyl)-glycyl-N-(1-methylethyl)-, monohydrobromide, hydrate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Glycinamide Backbone: This involves the reaction of glycine with appropriate reagents to form the glycinamide structure.
Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, using benzoyl chloride and a suitable catalyst.
Addition of the Chlorophenyl Group: The chlorophenyl group is added via a nucleophilic substitution reaction, using 4-chlorophenylamine.
Formation of the Monohydrobromide Salt: The final step involves the reaction of the compound with hydrobromic acid to form the monohydrobromide salt, followed by hydration to obtain the hydrate form.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Glycinamide, N-(2-benzoyl-4-chlorophenyl)-glycyl-N-(1-methylethyl)-, monohydrobromide, hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of benzoyl oxides and chlorophenyl oxides.
Reduction: Formation of reduced glycinamide derivatives.
Substitution: Formation of substituted glycinamide derivatives with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
Glycinamide, N-(2-benzoyl-4-chlorophenyl)-glycyl-N-(1-methylethyl)-, monohydrobromide, hydrate has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products, including dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of Glycinamide, N-(2-benzoyl-4-chlorophenyl)-glycyl-N-(1-methylethyl)-, monohydrobromide, hydrate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biochemical pathways.
Pathways Involved: It affects pathways related to cell signaling, metabolism, and gene expression, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-benzoyl-4-chlorophenyl)-glycyl-N-(1-methylethyl)-glycinamide
- N-(2-benzoyl-4-chlorophenyl)-glycyl-N-(1-methylethyl)-glycine
Uniqueness
Glycinamide, N-(2-benzoyl-4-chlorophenyl)-glycyl-N-(1-methylethyl)-, monohydrobromide, hydrate is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its combination of glycinamide, benzoyl, and chlorophenyl groups makes it a versatile compound with diverse applications in various fields.
Eigenschaften
CAS-Nummer |
74088-45-2 |
|---|---|
Molekularformel |
C20H23BrClN3O3 |
Molekulargewicht |
468.8 g/mol |
IUPAC-Name |
2-amino-N-[2-(2-benzoyl-4-chloro-N-propan-2-ylanilino)acetyl]acetamide;hydrobromide |
InChI |
InChI=1S/C20H22ClN3O3.BrH/c1-13(2)24(12-19(26)23-18(25)11-22)17-9-8-15(21)10-16(17)20(27)14-6-4-3-5-7-14;/h3-10,13H,11-12,22H2,1-2H3,(H,23,25,26);1H |
InChI-Schlüssel |
FPCXBIWKXGLJAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CC(=O)NC(=O)CN)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Ethenylsulfanyl)methyl]oxirane](/img/structure/B14434683.png)

![8,10-Dichloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14434687.png)



![4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14434733.png)





![1-[(Pyridin-2-yl)methyl]pyridin-1-ium bromide](/img/structure/B14434748.png)

